[3-Cyano-5-(trifluoromethyl)phenyl]acetic acid
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Overview
Description
[3-Cyano-5-(trifluoromethyl)phenyl]acetic acid: is an organic compound characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of [3-Cyano-5-(trifluoromethyl)phenyl]acetic acid may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: [3-Cyano-5-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, [3-Cyano-5-(trifluoromethyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s potential biological activity makes it of interest in medicinal chemistry. It may be explored for its effects on various biological pathways and its potential as a therapeutic agent.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new products with enhanced performance.
Mechanism of Action
The mechanism by which [3-Cyano-5-(trifluoromethyl)phenyl]acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism of action would require detailed studies to elucidate.
Comparison with Similar Compounds
3-(Trifluoromethyl)phenylacetic acid: This compound shares the trifluoromethyl group but lacks the cyano group.
2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid: This compound has a similar structure but includes a fluorine atom instead of a cyano group.
Uniqueness: The presence of both the cyano and trifluoromethyl groups in [3-Cyano-5-(trifluoromethyl)phenyl]acetic acid imparts unique chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactivity. These features distinguish it from similar compounds and contribute to its versatility in various applications.
Properties
IUPAC Name |
2-[3-cyano-5-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)8-2-6(4-9(15)16)1-7(3-8)5-14/h1-3H,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIBGTCKCVGOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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